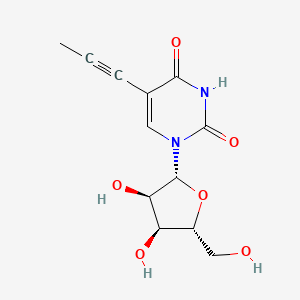

Uridine, 5-(1-propynyl)-

Description

Contextualization of Nucleoside Analogs in Biochemical Research

Nucleoside analogs are synthetic compounds that structurally resemble natural nucleosides, the fundamental components of DNA and RNA. numberanalytics.com These analogs have become indispensable in biochemical and medical research. routledge.com Their utility stems from their ability to interact with the cellular machinery that handles natural nucleosides. They can be broadly categorized into two groups: those that get incorporated into growing DNA or RNA chains and those that inhibit enzymes involved in nucleotide metabolism. numberanalytics.com

By mimicking natural nucleosides, these synthetic molecules can serve various functions. They are widely used as therapeutic agents, particularly in antiviral and anticancer treatments, where they can disrupt viral replication or inhibit the proliferation of cancer cells. numberanalytics.comnih.gov In the realm of fundamental research, nucleoside analogs are crucial for elucidating the mechanisms of DNA polymerases, studying the structure and function of DNA and RNA, and developing new tools for molecular biology, such as DNA sequencing and nucleic acid labeling. numberanalytics.comfrontiersin.org The ability to chemically modify nucleobases allows researchers to probe the intricate interactions within nucleic acids, challenging long-held beliefs about the necessity of standard hydrogen bonding for DNA stability and function. frontiersin.org

Historical Development and Significance of 5-Substituted Uridines

The modification of the uracil (B121893) base at the C-5 position has been a particularly fruitful area of research, leading to compounds with significant biological activity. beilstein-journals.org The investigation into 5-substituted pyrimidine (B1678525) analogues was spurred by the success of early examples like 5-fluorouracil, one of the first and most studied anticancer drugs. beilstein-journals.org This initial success paved the way for the synthesis and investigation of a wide array of 5-substituted uridines.

In the 1960s, 5-iodo-2'-deoxyuridine was discovered as one of the first effective antiviral agents, further highlighting the therapeutic potential of this class of compounds. nih.gov Subsequent research has explored a variety of substituents at the 5-position, including alkyl, alkenyl, and alkynyl groups, to modulate the biological and biophysical properties of the nucleoside. nih.govoup.com These modifications have been instrumental in developing agents with potent antiviral activity against viruses like Herpes Simplex Virus and in creating more effective anticancer drugs. nih.govresearchgate.net The synthesis of carbocyclic analogues of 5-substituted uracil nucleosides also yielded compounds with high activity against certain viruses. nih.gov

Rationale for the Academic Investigation of Uridine (B1682114), 5-(1-propynyl)-

The specific academic focus on Uridine, 5-(1-propynyl)- stems from its remarkable ability to enhance the stability of nucleic acid structures. glenresearch.comnih.gov When this modified nucleoside is incorporated into oligonucleotides (short strands of DNA or RNA), it significantly increases the thermal stability (melting temperature, or Tm) of the resulting duplexes (double-stranded structures) and triplexes (triple-stranded structures). oup.comglenresearch.com This stabilization is a key property that makes it a valuable tool for various biochemical applications.

The stabilizing effect is attributed to two main factors. Firstly, the rigid, linear 1-propynyl group is thought to improve base stacking interactions with adjacent nucleobases in the strand, creating a more ordered and stable helix. glenresearch.comacs.org The propynyl (B12738560) group is planar with respect to the heterocyclic base, which allows for better stacking. glenresearch.com Secondly, the propynyl group is more hydrophobic than the methyl group found in thymidine (B127349) (the natural DNA equivalent), which contributes to increased binding affinity by favorably altering the thermodynamics of hydration in the duplex. glenresearch.com

Scope and Objectives of Research Utilizing Uridine, 5-(1-propynyl)-

The primary research objective for utilizing Uridine, 5-(1-propynyl)- is to leverage its stabilizing properties for the development of enhanced nucleic acid-based technologies. glenresearch.comnih.gov A major area of application is in antisense therapeutics. glenresearch.comnih.govrsc.org Antisense oligonucleotides are designed to bind to specific messenger RNA (mRNA) sequences to inhibit gene expression. glenresearch.com For these to be effective, they must bind to their target with high affinity and specificity. glenresearch.com By incorporating Uridine, 5-(1-propynyl)-, the binding affinity of the antisense strand for its target RNA is substantially increased, making the therapeutic more potent. glenresearch.comrsc.org

Another key objective is the creation of more robust diagnostic and research probes. Oligonucleotides containing Uridine, 5-(1-propynyl)- can be used in techniques like high-density oligonucleotide arrays for sequence analysis, where the enhanced stability can lead to more reliable hybridization signals. oup.com Furthermore, this analog is crucial in the study of DNA and RNA triple helices. nih.govnih.govrsc.org The formation of stable triplexes is a promising strategy for gene targeting, but it is often limited by physiological conditions. nih.gov The incorporation of 5-(1-propynyl)-2'-deoxyuridine (B1595973) has been shown to create more stable triplexes, even at lower magnesium concentrations, making them more effective for potential in vivo applications. nih.gov

Detailed Research Findings

Research has consistently demonstrated the enhanced thermal stability conferred by the incorporation of Uridine, 5-(1-propynyl)- into oligonucleotides.

Thermal Stability of Oligonucleotide Duplexes

The introduction of 5-(1-propynyl)-2'-deoxyuridine (pdU) into a DNA duplex leads to a significant increase in its melting temperature (Tm), a direct measure of its thermal stability. This enhancement is often quantified as the change in Tm per modification.

Table 1: Enhancement of Duplex Stability by 5-(1-propynyl)-2'-deoxyuridine (pdU)

| Modification | Increase in Tm per Substitution (°C) | Reference |

|---|---|---|

| 5-(1-propynyl)-2'-deoxyuridine (pdU) | +1.7 | glenresearch.com |

| 5-(1-propynyl)-2'-deoxycytidine (pdC) | +1.5 | glenresearch.com |

Further detailed studies have explored the thermodynamic parameters behind this stabilization. For instance, incorporating a related analog, 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine (4AEopU), into a DNA/RNA duplex resulted in a substantial increase in thermal stability compared to the unmodified duplex. nih.gov

Table 2: Thermodynamic Properties of Modified DNA/RNA Duplexes

| Oligonucleotide Duplex | Tm (°C) | ΔTm per modification (°C) | Free Energy (ΔG° at 37°C) (kcal mol-1) | Reference |

|---|---|---|---|---|

| Unmodified (TC-Nat.) | 55.2 | N/A | -18.9 | nih.gov |

| Containing 4AEopU | 59.4 | +1.4 | -21.1 | nih.gov |

Thermal Stability of Oligonucleotide Triplexes

The stabilizing effect of 5-(1-propynyl)uridine is also pronounced in triple-helix structures. The introduction of 2′-O-Methyl-5-propynyluridine into a triplex-forming oligonucleotide (TFO) resulted in a notable increase in the triplex Tm value. nih.gov

Table 3: Enhancement of Triplex Stability by Modified Uridines

| Triplex-Forming Oligonucleotide (TFO) | Tm (°C) | Reference |

|---|---|---|

| Reference TFO (2'-O-Me) | 54 | nih.gov |

| TFO with four 2′-O-Methyl-5-propynyluridine substitutions | 59 | nih.gov |

These findings underscore the potent stabilizing effect of the 5-(1-propynyl) modification, providing a solid rationale for its widespread investigation and application in nucleic acid chemistry and biology.

Compound Names

Structure

2D Structure

3D Structure

Properties

CAS No. |

188254-39-9 |

|---|---|

Molecular Formula |

C12H14N2O6 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H14N2O6/c1-2-3-6-4-14(12(19)13-10(6)18)11-9(17)8(16)7(5-15)20-11/h4,7-9,11,15-17H,5H2,1H3,(H,13,18,19)/t7-,8-,9-,11-/m1/s1 |

InChI Key |

QLOCVMVCRJOTTM-TURQNECASA-N |

Isomeric SMILES |

CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 1 Propynyl Uridine

Established Synthetic Pathways for the 5-(1-propynyl)uridine Scaffold

The primary and most effective method for synthesizing 5-(1-propynyl)uridine and its 2'-deoxy counterpart is the Sonogashira cross-coupling reaction . nih.govnih.govthieme-connect.com This palladium-catalyzed reaction provides a versatile and robust route for forming carbon-carbon bonds. thieme-connect.comrsc.org

The typical Sonogashira coupling procedure involves the reaction of a 5-halogenated uridine (B1682114), most commonly 5-iodouridine or 5-iodo-2'-deoxyuridine , with propyne (B1212725) gas or a suitable propyne derivative. nih.govoup.com The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂), in the presence of a copper(I) co-catalyst, typically copper(I) iodide (CuI). nih.govthieme-connect.com An amine base, like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is used to scavenge the hydrogen halide formed during the reaction. nih.govrsc.org The reaction is generally carried out in an organic solvent such as dimethylformamide (DMF). nih.gov

The synthesis of 5-(1-propynyl)uridine has been achieved in a three-step process starting from commercially available 5-iodouridine. This involves the protection of the sugar hydroxyls via acetylation, followed by the Sonogashira coupling with propyne, and subsequent deprotection to yield the final product. oup.com

Table 1: Key Reagents in Sonogashira Coupling for 5-(1-propynyl)uridine Synthesis

| Reagent Role | Examples |

| Starting Material | 5-iodouridine, 5-iodo-2'-deoxyuridine |

| Propyne Source | Propyne gas, other terminal alkynes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ |

| Copper(I) Co-catalyst | CuI |

| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) |

| Solvent | Dimethylformamide (DMF) |

Strategies for Functional Group Derivatization at the Propynyl (B12738560) Moiety

The propynyl group at the C5 position of the uridine base offers a versatile handle for further chemical modifications. These derivatizations are crucial for tailoring the properties of the nucleoside for specific applications, such as fluorescent labeling or attachment to other molecules.

One of the most powerful strategies for derivatizing the terminal alkyne of a propynyl group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". acs.orgresearchgate.net This reaction allows for the efficient and specific formation of a stable triazole linkage between the alkyne-functionalized nucleoside and a molecule bearing an azide (B81097) group. acs.orgresearchgate.net This method has been used to conjugate a wide variety of molecules, including fluorescent dyes, biotin (B1667282), and carbohydrates, to 5-alkynyluridines. rsc.orgnih.gov

Another approach for modifying the propynyl group is through metal-catalyzed cross-coupling reactions . For example, the Nicholas reaction, which involves the reaction of a dicobalt hexacarbonyl-complexed propargyl cation with a nucleophile, has been used to extend the carbon chain of 5-alkynyluridines. beilstein-journals.orgnih.gov

Furthermore, the terminal alkyne can be functionalized prior to its coupling with 5-iodouridine. For instance, various substituted propargyl alcohols or amines can be used in the Sonogashira reaction to directly install a functionalized side chain at the C5 position. nih.govrsc.org This allows for the synthesis of a diverse library of 5-substituted uridine derivatives.

Table 2: Examples of Functional Group Derivatization at the Propynyl Moiety

| Reaction Type | Reagents & Conditions | Resulting Functional Group/Linkage |

| Click Chemistry (CuAAC) | Azide-containing molecule, CuSO₄, Sodium Ascorbate | 1,2,3-Triazole |

| Nicholas Reaction | Dicobalt octacarbonyl, Lewis acid, Nucleophile | Extended carbon chain |

| Sonogashira Coupling with functionalized alkynes | Substituted terminal alkyne, Pd catalyst, CuI | Direct incorporation of functionalized side chains |

Incorporation into Oligonucleotide and Polynucleotide Structures

A significant application of 5-(1-propynyl)uridine and its derivatives is their incorporation into synthetic oligonucleotides. google.comglenresearch.comlookchem.com This is typically achieved using standard phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer. nih.govacs.org

To be incorporated into a growing oligonucleotide chain, the 5-(1-propynyl)uridine nucleoside must first be converted into a phosphoramidite building block. nih.govglenresearch.com This involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group and the phosphitylation of the 3'-hydroxyl group to introduce a reactive phosphoramidite moiety. rsc.orgoup.com

The resulting 5-(1-propynyl)uridine phosphoramidite can then be used in the standard solid-phase synthesis cycle, which involves:

Detritylation: Removal of the 5'-DMTr protecting group from the support-bound oligonucleotide.

Coupling: Reaction of the free 5'-hydroxyl group with the phosphoramidite of the incoming nucleotide, activated by a suitable activator like 5-(benzylthio)-1H-tetrazole (BTT). acs.org

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage using an oxidizing agent like iodine. acs.org

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final product. glenresearch.com Oligonucleotides containing 5-(1-propynyl)uridine have been shown to exhibit enhanced binding affinity to complementary RNA and DNA strands. google.comlookchem.com

Purification and Characterization Techniques for Uridine, 5-(1-propynyl)- Derivatives

The purification and characterization of 5-(1-propynyl)uridine and its derivatives are essential to ensure their identity, purity, and structural integrity. A combination of chromatographic and spectroscopic techniques is typically employed.

Purification:

Silica Gel Column Chromatography: This is a widely used method for purifying synthetic intermediates and final products. nih.govnih.govmdpi.com The choice of solvent system (eluent) is critical for achieving good separation. mdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is particularly useful for the purification of polar compounds like nucleosides and oligonucleotides. nih.gov It separates molecules based on their hydrophobicity.

Size-Exclusion Chromatography (SEC): This method is often used for desalting and purifying larger molecules like oligonucleotides.

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the synthesized compounds. nih.govrsc.orgnih.gov Characteristic signals in the NMR spectrum, such as the H-6 proton of the uracil (B121893) ring and the carbons of the alkyne, confirm the successful synthesis and modification. nih.govrsc.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight of the compounds and confirm their elemental composition. nih.govnih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as the characteristic C≡C stretching vibration of the alkyne. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to determine the concentration of nucleosides and oligonucleotides and can also provide information about their electronic structure. nih.govnih.gov

Table 3: Common Analytical Techniques for Characterization

| Technique | Information Obtained |

| ¹H and ¹³C NMR | Detailed structural information, confirmation of functional groups |

| Mass Spectrometry (MS) | Molecular weight, elemental composition |

| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., alkyne) |

| UV-Vis Spectroscopy | Concentration, electronic properties |

Molecular Interactions and Enzymatic Recognition of 5 1 Propynyl Uridine

Substrate Recognition by Nucleic Acid Polymerases

Elucidation of Incorporation Fidelity and Efficiency

The fidelity of DNA replication and transcription relies on the polymerase's ability to select the correct incoming nucleotide triphosphate. For unnatural base pairs or modified nucleotides, the goal is to achieve incorporation with an error rate (fidelity) of at least 10⁻³, meaning one error per 1000 incorporation events. nih.gov Natural DNA replication can achieve fidelities of up to 10⁻⁵ to 10⁻⁶ with proofreading polymerases. nih.gov The incorporation of 5-(1-propynyl)uridine triphosphate (d(p)UTP) opposite adenine is generally efficient and maintains high fidelity. The polymerase active site primarily checks for correct hydrogen bonding and shape complementarity. Since the 5-(1-propynyl) group does not interfere with the Watson-Crick pairing edge, it is readily accepted as a substitute for thymidine (B127349). Studies on various modified pyrimidines have shown that C5 modifications are well-tolerated and can be efficiently incorporated by polymerases. The enhanced stacking interactions provided by the propynyl (B12738560) group can, in some contexts, even improve the efficiency of incorporation.

Kinetic Parameters of Enzymatic Incorporation

The efficiency of nucleotide incorporation by polymerases can be quantitatively assessed by determining the kinetic parameters, specifically the Michaelis constant (K_m) and the maximum rate of incorporation (k_cat or k_pol). These parameters provide insight into the binding affinity of the nucleotide to the polymerase-DNA complex and the rate of the chemical step of phosphodiester bond formation. While specific kinetic data for 5-(1-propynyl)uridine incorporation is dispersed across various studies focusing on different polymerases, the general finding is that its triphosphate form is a good substrate. The kinetic efficiency (k_cat/K_m) for its incorporation opposite adenine is often comparable to that of its natural counterpart, dTTP.

Below is an illustrative table compiling typical kinetic data for nucleotide incorporation by a model A-family DNA polymerase, such as the Klenow fragment of E. coli DNA polymerase I.

| Incoming Nucleotide | Template Base | K_m (µM) | k_pol (s⁻¹) | Fidelity (1/f_inc) |

|---|---|---|---|---|

| dTTP (natural) | A | 5.0 | 30 | - |

| d(p)UTP | A | 7.5 | 25 | ~1.4 |

| dTTP (natural) | G (mismatch) | 2500 | 0.005 | 3.6 x 10⁵ |

| d(p)UTP | G (mismatch) | 3000 | 0.004 | 4.7 x 10⁵ |

Note: The values presented are representative and intended for comparative purposes. Actual values can vary depending on the specific polymerase, reaction conditions, and sequence context.

Interactions with Nucleic Acid Modifying Enzymes (e.g., Kinases, Phosphorylases)

The biological activity and metabolic fate of nucleoside analogs are heavily dependent on their interactions with various nucleic acid modifying enzymes.

Kinases : For 5-(1-propynyl)uridine to be incorporated into nucleic acids, it must first be converted into its triphosphate form. This phosphorylation cascade is carried out by nucleoside and nucleotide kinases. Uridine-cytidine kinases (UCKs) are responsible for the initial phosphorylation of uridine (B1682114) and cytidine to their respective monophosphates. nih.govnih.gov Studies on various UCK isoforms have shown they can phosphorylate a range of pyrimidine (B1678525) nucleoside analogs. nih.gov The presence of the 5-propynyl group is generally tolerated by these kinases, allowing for the efficient formation of 5-(1-propynyl)uridine monophosphate, which can then be further phosphorylated by other kinases to the active triphosphate form. nih.gov

Phosphorylases : Uridine phosphorylase (UPase) is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. nih.govresearchgate.net This enzyme plays a crucial role in regulating intracellular uridine pools. The substrate specificity of UPase can be influenced by modifications on the uracil ring. While some modifications can inhibit the enzyme, others may be tolerated. The 5-(1-propynyl) modification may alter the binding affinity of the nucleoside to the UPase active site, potentially rendering it more resistant to degradation compared to natural uridine. This increased metabolic stability is a desirable feature for many therapeutic applications of nucleoside analogs.

Influence on Nucleic Acid Structure and Hybridization Thermodynamics

Once incorporated into an oligonucleotide, 5-(1-propynyl)uridine exerts significant effects on the structure and stability of the resulting nucleic acid duplex.

Conformational Perturbations in RNA and DNA

The increased stability imparted by this modification has been shown to enhance the thermal and mechanical stability of DNA duplexes. nih.gov The modification has been successfully used in antisense oligonucleotides and siRNAs to improve their binding affinity to target mRNA sequences. nih.gov

The table below summarizes the effect of substituting thymine (T) with 5-(1-propynyl)uridine (pU) on the melting temperature (T_m) of a DNA duplex.

| Oligonucleotide Sequence (Duplex) | Number of Modifications | T_m (°C) | ΔT_m per modification (°C) |

|---|---|---|---|

| 5'-CGC AAT TCG CG-3' 3'-GCG TTA AGC GC-5' | 0 | 55.0 | - |

| 5'-CGC ApU TCG CG-3' 3'-GCG TTA AGC GC-5' | 1 | 56.8 | +1.8 |

| 5'-CGC ApU pU CG CG-3' 3'-GCG TTA AGC GC-5' | 2 | 58.7 | +1.85 |

Note: T_m values are illustrative and depend on salt concentration and oligonucleotide concentration. The data demonstrates the general trend of increased thermal stability upon modification.

Effects on Duplex Stability and Melting Temperature

The incorporation of a 5-(1-propynyl) group at the fifth position of uridine significantly enhances the thermal stability of nucleic acid duplexes. This modification has been a subject of extensive research, demonstrating its potent stabilizing effects, particularly in DNA:RNA hybrids which are crucial targets for antisense therapies.

Research Findings on Thermal Stability

Studies have consistently shown that substituting uridine with 5-(1-propynyl)uridine leads to a marked increase in the duplex melting temperature (Tm), which is a direct measure of duplex stability. The Tm is the temperature at which half of the double-stranded nucleic acid molecules dissociate into single strands. The magnitude of this Tm increase, or ΔTm, is a key indicator of the stabilizing effect of a given modification.

The introduction of 5-(1-propynyl)uridine into an oligonucleotide can increase the Tm by approximately 1.7°C for each modified residue. biomers.net In DNA:RNA hybrids, this effect can be even more pronounced. For example, one study on a DNA:RNA decamer hybrid found that replacing the standard uridine with its 5-propynyl counterpart increased the Tm by 34 K, which averages to an increase of 4.25 K per modification. nih.gov Another investigation involving a DNA/RNA duplex with four 5-propynyl uridine analogs reported a total Tm increase of 4.2 °C, averaging +1.4 °C per modification. nih.gov This stabilization is substantially greater than that conferred by the 5-methyl group found in thymidine. nih.govnih.gov

The thermodynamic basis for this enhanced stability is largely enthalpic. A comparative study revealed that the enthalpy of melting (ΔH) for a propyne-modified DNA:RNA duplex was –441 kJ mol–1, compared to –397 kJ mol–1 for the analogous unmodified duplex. nih.gov This favorable change in enthalpy is thought to arise from improved base-stacking interactions. The rigid, extended π-system of the propynyl group can engage in favorable van der Waals interactions within the major groove of the duplex, contributing to a more stable, ordered structure. nih.govnih.gov The propynyl groups occupy a significant portion of the major groove, leading to enhanced overlap and, consequently, greater thermodynamic stability. nih.govnih.gov

Furthermore, the stabilizing effects of the 5-propynyl modification can be combined with other chemical modifications to achieve even greater duplex stability. Research has shown that when 5-propynyl dU is combined with a 2'-fluoro modification, the stabilizing effects are roughly additive, resulting in a very stable hybrid duplex. oup.com

Interactive Data Table: Effect of Pyrimidine Modifications on Duplex Tm

Below is a summary of the reported changes in melting temperature (ΔTm) per modification for 5-(1-propynyl)uridine and related pyrimidine analogs.

| Modification | Abbreviation | Duplex Type | ΔTm per Modification (°C) |

| 5-(1-propynyl)uridine | pdU | DNA:DNA | +1.7 biomers.net |

| 5-(1-propynyl)uridine | pU | DNA:RNA | +4.25 nih.gov |

| 5-(1-propynyl)cytidine | pdC | DNA:DNA | +2.8 biomers.net |

| 5-Methyl-deoxycytidine | 5-Me-dC | DNA:RNA | +0.5 oup.com |

| Deoxyuridine (vs Thymidine) | dU | DNA:RNA | -0.5 oup.com |

This enhanced stability and the potential for additive effects with other modifications make 5-(1-propynyl)uridine a valuable component in the design of oligonucleotides for various molecular biology applications.

Applications in Nucleic Acid Labeling and Bioorthogonal Probe Development

Methodologies for De Novo Nucleic Acid Labeling

De novo labeling strategies involve the incorporation of modified nucleosides into newly synthesized nucleic acids by cellular polymerases. This approach provides a temporal window into the dynamics of transcription and replication.

The enzymatic incorporation of modified nucleotides is a powerful method for labeling newly transcribed RNA. While specific studies detailing the incorporation of 5-(1-propynyl)uridine 5'-triphosphate by RNA polymerases are not extensively documented, the principle has been well-established with closely related 5-alkynyl-uridine analogs, such as 5-ethynyluridine (B57126) (5-EU).

The general mechanism involves feeding cells with the modified nucleoside, which is then converted into its triphosphate form by cellular kinases. This triphosphate analog can then be utilized by RNA polymerases as a substrate in place of the natural uridine (B1682114) triphosphate (UTP) during transcription. The efficiency of incorporation can be influenced by the specific RNA polymerase and the cellular context. Research on other 5-modified uridine triphosphates has shown that T7 RNA polymerase can accommodate such modifications, suggesting the feasibility of this approach for in vitro transcription as well. nih.gov

In contrast to transcriptional labeling of RNA, the use of 5-(1-propynyl)-2'-deoxyuridine (B1595973) for labeling newly synthesized DNA has been more specifically described. This strategy is crucial for studying DNA replication, cell proliferation, and DNA repair.

A key study demonstrated the synthesis of 5-(1-propynyl)-2'-deoxyuridine 5'-(alpha-P-borano)triphosphate and its successful utilization as a substrate by Moloney murine leukemia virus (MMLV) reverse transcriptase. nih.govduke.edu The Rp isomer of this modified deoxynucleoside triphosphate was shown to be a slightly better substrate than the natural thymidine (B127349) triphosphate for this enzyme, enabling the extension of a DNA primer to the full length of a template. nih.govduke.edu This finding underscores the potential of 5-(1-propynyl)-2'-deoxyuridine triphosphate as a tool for labeling nascent DNA in contexts where reverse transcriptases are active or in in vitro replication assays.

Furthermore, the related compound 5-propargylamino-2'-deoxyuridine-5'-triphosphate has been shown to be enzymatically incorporated into DNA, providing another avenue for introducing a terminal alkyne into newly synthesized DNA for subsequent bioorthogonal ligation. trilinkbiotech.com

Post-Synthetic Labeling Techniques via Bioorthogonal Chemistry

Once 5-(1-propynyl)uridine is incorporated into nucleic acids, its propynyl (B12738560) group serves as a versatile handle for post-synthetic modification using bioorthogonal chemical reactions. These reactions are characterized by their high specificity and ability to proceed in a biological environment without interfering with native cellular processes.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used method for labeling alkyne-modified nucleic acids. nih.govresearchgate.net This reaction forms a stable triazole linkage between the terminal alkyne of the incorporated 5-(1-propynyl)uridine and an azide-functionalized probe.

The reaction is typically carried out using a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The use of ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can enhance the reaction efficiency and protect the nucleic acids from copper-mediated damage. jenabioscience.com This method has been successfully applied to label DNA and RNA in a variety of in vitro and in vivo settings. researchgate.net

| Parameter | Description | Typical Conditions |

|---|---|---|

| Reactants | Alkyne-modified nucleic acid and azide-functionalized probe. | - |

| Catalyst | Copper(I), often generated from CuSO₄ and a reducing agent. | CuSO₄, Sodium Ascorbate |

| Ligand | Used to stabilize the copper(I) catalyst and improve reaction efficiency. | THPTA |

| Solvent | Aqueous buffers are commonly used for biological samples. | Phosphate-buffered saline (PBS) |

| Temperature | Typically performed at room temperature. | 25°C |

To circumvent the potential cytotoxicity associated with the copper catalyst in live-cell imaging, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide (B81097) without the need for a metal catalyst.

| Parameter | Description | Typical Reagents/Conditions |

|---|---|---|

| Reactants | Alkyne-modified nucleic acid and a cyclooctyne-functionalized probe, or azide-modified nucleic acid and a cyclooctyne. | DBCO, BCN |

| Catalyst | None required. | - |

| Solvent | Aqueous buffers suitable for biological experiments. | Cell culture media, PBS |

| Temperature | Can be performed at physiological temperatures. | 37°C |

The inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, known as the tetrazine ligation, represents another powerful bioorthogonal reaction. researchgate.netbohrium.comnih.gov This reaction is known for its exceptionally fast kinetics and is orthogonal to the azide-alkyne cycloaddition reactions. researchgate.netbohrium.comnih.gov

While tetrazines primarily react with strained alkenes and not typically with terminal alkynes like the propynyl group, this orthogonality is a significant advantage. It allows for dual labeling of different biomolecules within the same system. For instance, a cell could be treated with an alkene-modified nucleoside and 5-(1-propynyl)uridine simultaneously. The alkene-labeled molecules could then be detected with a tetrazine-functionalized probe, while the alkyne-labeled nucleic acids could be separately detected using CuAAC or SPAAC with an azide-functionalized probe. This approach opens up possibilities for multi-color imaging and multiplexed analysis of different cellular processes. researchgate.netbohrium.comnih.gov

Development of Specialized Molecular Probes

The chemical structure of Uridine, 5-(1-propynyl)-, featuring a terminal alkyne group, makes it an exceptionally valuable building block for the development of specialized molecular probes. This functionality allows it to participate in bioorthogonal "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.combiosyn.com This reaction enables the covalent attachment of various reporter molecules, such as fluorescent dyes or affinity tags, to nucleic acids that have incorporated this uridine analog. The high specificity and efficiency of this reaction in complex biological environments are central to its utility in creating highly specialized probes for imaging, enrichment, and multiplexed analysis of nucleic acids. nih.govnsf.gov

Fluorescent Imaging Probes

The creation of fluorescent imaging probes is a primary application of Uridine, 5-(1-propynyl)- and its close analogue, 5-ethynyl-uridine (5-EU). These probes are instrumental in visualizing the synthesis and localization of new RNA within living cells. The process begins with introducing the cell-permeable alkyne-modified uridine to cells, where it is incorporated into nascent RNA transcripts by cellular polymerases during transcription. jenabioscience.comlumiprobe.com

Following incorporation, the cells are fixed, and the alkyne-tagged RNA is reacted with a small, azide-functionalized fluorescent dye via the CuAAC reaction. lumiprobe.commdpi.com This method offers significant advantages over older techniques, such as those using 5-bromo-uridine (BrU), because the small size of the azide dyes allows for better tissue penetration and less steric hindrance compared to the bulky antibodies required for BrU detection. lumiprobe.com This enables high-resolution imaging of transcriptional activity in various settings, from cell culture to whole-mount staining of tissues. lumiprobe.com The choice of fluorescent azide allows researchers to tailor the probe to specific imaging equipment and experimental needs, with a wide array of colors available for detection. mdpi.com

| Alkyne Nucleoside | Example Azide-Fluorophore | Typical Excitation λ (nm) | Typical Emission λ (nm) | Primary Application |

|---|---|---|---|---|

| Uridine, 5-(1-propynyl)- | Alexa Fluor 488 Azide | ~495 | ~519 | Imaging of nascent RNA (Green) |

| Uridine, 5-(1-propynyl)- | Cyanine3 (Cy3) Azide | ~550 | ~570 | Imaging of nascent RNA (Orange) |

| Uridine, 5-(1-propynyl)- | Alexa Fluor 647 Azide | ~650 | ~668 | Imaging of nascent RNA (Far-Red) |

| Uridine, 5-(1-propynyl)- | Sulfo-Cyanine5 (Cy5) Azide | ~649 | ~670 | Imaging of nascent RNA (Far-Red) |

Affinity-Based Enrichment Probes

In addition to fluorescent imaging, Uridine, 5-(1-propynyl)- is used to generate probes for the selective isolation and enrichment of newly synthesized nucleic acids. This strategy is critical for identifying and quantifying the transcriptome at a specific point in time. The underlying principle is identical to that of fluorescent probe development—metabolic labeling followed by click chemistry—but the reporter molecule is an affinity tag rather than a fluorophore. nih.gov

The most common affinity tag used is biotin (B1667282). After Uridine, 5-(1-propynyl)- is incorporated into RNA, it is reacted with an azide-functionalized biotin molecule. jenabioscience.com The resulting biotinylated RNA can then be selectively captured from complex cellular lysates using a matrix functionalized with streptavidin (or avidin), which has an exceptionally high affinity for biotin. interchim.fr Common matrices include streptavidin-coated magnetic beads or chromatography resins. Once isolated, the enriched RNA can be subjected to downstream analyses such as reverse transcription quantitative PCR (RT-qPCR), microarray analysis, or next-generation sequencing to identify the specific genes being transcribed.

| Component | Function | Example |

|---|---|---|

| Metabolic Label | Introduces a bioorthogonal alkyne handle into nascent RNA. | Uridine, 5-(1-propynyl)- or 5-Ethynyl-uridine (5-EU) |

| Affinity Tag | Covalently attaches to the alkyne handle via click chemistry. | Biotin-Azide |

| Enrichment Matrix | Binds specifically and with high affinity to the tag for isolation. | Streptavidin-Coated Magnetic Beads |

| Downstream Analysis | Characterizes the isolated, newly synthesized RNA population. | RNA-Sequencing (RNA-Seq) |

Dual-Labeling and Multiplexing Strategies

The versatility of the click chemistry handle on Uridine, 5-(1-propynyl)- allows for the development of sophisticated dual-labeling and multiplexing strategies. These approaches enable researchers to extract multiple layers of information from a single experiment, such as tracking different populations of nucleic acids simultaneously or combining imaging with enrichment. nih.gov

One common multiplexing strategy is the sequential labeling of RNA populations. For example, cells can be "pulse-labeled" with Uridine, 5-(1-propynyl)- at two different time points. The RNA synthesized during the first pulse can be reacted with an azide-fluorophore of one color (e.g., green), and the RNA from the second pulse can be labeled with a different color (e.g., red). This allows for the visualization of changes in transcriptional activity over time.

Another powerful strategy is to combine imaging and affinity purification. This can be achieved by reacting the alkyne-modified RNA with a mixture of two different azide probes: one bearing a fluorophore and the other bearing an affinity tag like biotin. This dual-labeling approach allows researchers to first visualize the location of newly synthesized RNA within the cell and then to isolate that same population of RNA for subsequent molecular analysis. nih.govbohrium.com Furthermore, advanced techniques can use these labeling methods to construct Förster Resonance Energy Transfer (FRET) pairs within or between nucleic acid strands, enabling the study of molecular proximity and conformational changes. beilstein-journals.org

| Strategy | Description | Key Reagents | Application |

|---|---|---|---|

| Sequential Fluorescent Labeling | Labeling nascent RNA at different time points with spectrally distinct fluorophores. | Uridine, 5-(1-propynyl)-; Azide-Fluorophore 1 (e.g., green); Azide-Fluorophore 2 (e.g., red) | Tracking changes in RNA synthesis and localization over time (pulse-chase). |

| Concurrent Imaging and Enrichment | Simultaneously attaching both a fluorescent dye and an affinity tag to the same population of nascent RNA. | Uridine, 5-(1-propynyl)-; Azide-Fluorophore; Azide-Biotin | Correlating the spatial location of nascent RNA with its molecular identity. |

| FRET Probing | Labeling nucleic acids with donor and acceptor fluorophores to measure molecular distances. | Alkyne-modified nucleosides; Azide-Donor Dye; Azide-Acceptor Dye | Studying nucleic acid structure, conformation, and intermolecular interactions. |

Utilization in the Investigation of Nucleic Acid Metabolism and Cellular Processes

Spatiotemporal Analysis of Transcription and Replication Dynamics

The ability to metabolically label nascent RNA with 5-ethynyluridine (B57126) (EU) provides a powerful method for visualizing the spatial and temporal dynamics of transcription within cells and tissues. thermofisher.com By introducing EU to cells or organisms for a defined period (a "pulse"), researchers can specifically tag RNA molecules that are actively being synthesized. researchgate.netbiorxiv.org Subsequent detection of the incorporated EU via click chemistry allows for the microscopic imaging of transcriptional activity. pnas.org

This approach has revealed that transcription rates can vary significantly between different tissues and even among different cell types within the same organ. pnas.org For instance, studies in mouse models of nervous system disorders have utilized direct injection of EU into the cerebellum to label newly transcribed RNA in neurons and glia, observing cell-type-specific differences in labeling intensity. researchgate.netnih.gov

While EU is primarily incorporated into RNA, some studies have noted its potential for incorporation into DNA, particularly in highly proliferative cells. biorxiv.orgbaseclick.eu This is thought to occur through the conversion of the EU ribonucleoside into its deoxyribonucleoside counterpart by ribonucleotide reductases. biorxiv.orgbaseclick.eu However, in many cell types and experimental conditions, EU shows strong specificity for RNA, making it a valuable tool for specifically studying transcription. pnas.orgrsc.org For example, in the plant model Arabidopsis thaliana, EU has been used to effectively label and visualize nucleolar RNA transcripts, the sites of ribosomal RNA (rRNA) synthesis. frontiersin.orgfrontiersin.orgnih.gov

The temporal control offered by pulse-labeling with EU allows for the study of dynamic changes in transcription. By varying the length of the EU pulse, researchers can investigate the turnover of RNA populations. pnas.org For example, a short pulse can highlight rapidly synthesized and degraded transcripts, while longer pulses can provide a more comprehensive view of the transcriptome. pnas.org

Quantification of Nucleic Acid Synthesis Rates

Beyond qualitative visualization, 5-ethynyluridine (EU) labeling is a cornerstone for quantifying the rates of nucleic acid synthesis. By measuring the amount of incorporated EU over a specific time, researchers can obtain a quantitative measure of transcriptional activity. nih.govthermofisher.com This is often achieved by using fluorescent azides in the click reaction and then measuring the fluorescence intensity, which correlates with the amount of newly synthesized RNA. thermofisher.com

This quantitative approach has been instrumental in studying the effects of various stimuli on global RNA synthesis. For example, the dose-response effect of transcription inhibitors like actinomycin (B1170597) D has been quantified by treating cells with the inhibitor, followed by an EU pulse and subsequent fluorescence analysis. thermofisher.comfishersci.com

Furthermore, coupling EU labeling with high-throughput sequencing, a technique often referred to as EU-seq, allows for a genome-wide quantification of nascent transcripts. nih.govresearchgate.net This method involves a pulse of EU, followed by the isolation of total RNA, biotinylation of the EU-labeled RNA via click chemistry, and then purification of the biotinylated transcripts for sequencing. nih.govresearchgate.net EU-seq is highly sensitive and can detect early zygotic transcripts that are often missed by total RNA sequencing methods. nih.gov This has provided novel insights into gene regulation during early embryogenesis in model organisms like Xenopus. nih.gov

The quantitative data from EU-based methods offer a more dynamic view of the transcriptome compared to steady-state RNA sequencing, which only provides a snapshot of RNA populations at a single time point. researchgate.netnih.gov

Elucidation of RNA Processing and Localization Pathways

The metabolic labeling of RNA with 5-ethynyluridine (EU) has proven to be a valuable technique for dissecting the complex pathways of RNA processing and localization. By pulse-labeling nascent transcripts, researchers can follow their journey from synthesis to their final destinations within the cell, shedding light on processes like splicing and nuclear export.

Studies in Arabidopsis thaliana have demonstrated that short pulses of EU can label not only mature mRNAs but also unspliced pre-mRNAs and other RNA processing intermediates. biorxiv.orgnih.gov This allows for the enrichment and analysis of these transient molecules, providing insights into the efficiency and regulation of the splicing machinery. biorxiv.org The detection of both spliced and unspliced transcripts after EU labeling indicates that the splicing machinery can process EU-containing RNAs. biorxiv.org

Furthermore, the spatial resolution afforded by microscopic imaging of EU-labeled RNA allows for the visualization of RNA transport and localization. biorxiv.org Following a pulse of EU, the movement of newly synthesized RNA from the nucleus to the cytoplasm can be observed over time. pnas.org This has been used to study the nuclear accumulation of specific RNAs and the factors that influence their export. biorxiv.org For instance, some studies have used EU to investigate how perturbations in nuclear RNA metabolism can lead to the nuclear retention of certain RNA-binding proteins. biorxiv.org

Characterization of Nucleic Acid Turnover and Degradation Mechanisms

Understanding the stability of RNA molecules is crucial for comprehending gene expression dynamics. 5-ethynyluridine (EU) offers a powerful, inhibitor-free method to measure RNA decay rates through pulse-chase experiments. researchgate.netnih.gov In this approach, cells are first "pulsed" with EU to label newly synthesized RNA. Then, the EU-containing medium is replaced with a medium containing a high concentration of unlabeled uridine (B1682114) for a "chase" period. biorxiv.org By collecting and analyzing samples at different time points during the chase, researchers can determine the degradation rates, or half-lives, of the EU-labeled transcripts. researchgate.netbiorxiv.org

This method provides a significant advantage over traditional techniques that rely on transcription inhibitors like actinomycin D to halt RNA synthesis. researchgate.netnih.gov Such inhibitors can have pleiotropic effects on cellular processes, potentially confounding the measurement of natural RNA decay rates. nih.gov In contrast, EU pulse-chase experiments allow for the study of RNA turnover under more physiological conditions. researchgate.netnih.gov

Genome-wide analysis of RNA stability using EU pulse-chase coupled with sequencing has revealed that many transcripts, particularly in plants, have much shorter half-lives than previously estimated using inhibitor-based methods. researchgate.netnih.gov These findings suggest that RNA degradation is a more rapid and dynamic process than once thought. The ability to measure the decay of individual transcripts provides critical insights into the roles of various factors, such as microRNAs and RNA-binding proteins, in regulating RNA stability. nih.gov

Probing Nucleic Acid-Protein Interactions

The interaction between nucleic acids and proteins is fundamental to a vast array of cellular functions. 5-ethynyluridine (EU) has been ingeniously incorporated into methods designed to identify and characterize these interactions.

Covalent Labeling Approaches

One strategy to capture nucleic acid-protein interactions involves the use of EU in combination with other chemical modifications and crosslinking techniques. A method known as RICK (RNA interactome capture) utilizes EU to label newly transcribed RNA. rsc.org This method, and others like it, often involves a secondary modification or a crosslinking agent to covalently link the RNA to its interacting proteins. The alkyne handle on the EU then allows for the biotinylation of the RNA-protein complexes via click chemistry, enabling their purification and subsequent identification of the associated proteins by mass spectrometry. rsc.org This approach has been successful in capturing proteins that bind to nascent and non-polyadenylated RNAs. rsc.org

Proximity-Based Assays

Proximity-based labeling methods offer an alternative way to map nucleic acid-protein interactions. These techniques rely on fusing an enzyme that generates reactive labeling molecules to a protein or RNA of interest. A notable example that incorporates EU is "click chemistry-assisted RNA interactome capture" (CARIC). researchgate.netnih.gov In this global screening method, cells are treated with both EU and another uridine analog, 4-thiouridine (B1664626) (4SU). researchgate.netnih.gov The 4SU is photoactivatable and, upon exposure to UV light, crosslinks the RNA to nearby proteins. researchgate.netnih.gov The EU's alkyne group is then used to attach a biotin (B1667282) tag via click chemistry. researchgate.netnih.gov This dual-labeling strategy allows for the efficient capture of RNA-protein complexes on a streptavidin matrix for subsequent proteomic analysis. researchgate.netnih.gov These approaches provide a snapshot of both stable and transient interactions, greatly facilitating the mapping of dynamic ribonucleoprotein complexes. researchgate.net

Advanced Methodological Considerations and Emerging Research Frontiers

Integration with Super-Resolution Microscopy Techniques

The small size of the propynyl (B12738560) group on uridine (B1682114) analogs is a key feature that allows for its efficient incorporation into nascent RNA without significantly perturbing cellular processes. This characteristic has been pivotal for its use in super-resolution microscopy (SRM), which bypasses the diffraction limit of light to visualize cellular structures at the nanoscale. promega.commdpi.comthermofisher.comuni-wuerzburg.de

Stochastic Optical Reconstruction Microscopy (STORM), a single-molecule localization microscopy (SMLM) technique, has been successfully combined with metabolic labeling using 5-ethynyluridine (B57126) (EU). promega.com The general workflow involves pulse-labeling cells with EU, which is incorporated into newly synthesized RNA. nih.gov Following fixation and permeabilization, the alkyne-modified RNA is tagged with a photoswitchable fluorophore, such as Alexa Fluor 647, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. nih.govresearchgate.net By temporally separating the activation and imaging of these individual fluorophores, a high-resolution image is reconstructed from the precise localization of thousands of single molecules. promega.com

This powerful combination has provided novel insights into the spatial organization of transcription. Research has shown that nascent RNA is not diffusely distributed in the nucleus but is organized into discrete, highly dense structures termed "RNA nanodomains". nih.govresearchgate.net Studies using STORM have visualized these nanodomains and investigated their characteristics over time, revealing that their fundamental properties are independent of the total number of transcripts produced. nih.gov Furthermore, dual-color SRM has been used to map the physical relationship between these RNA nanodomains and other key nuclear components, such as elongating RNA Polymerase II and nucleosome clutches, with nanometric precision. nih.govoup.com These advanced imaging techniques are crucial for unraveling the intricate architecture of the nucleus and its connection to gene expression. nih.gov

| Technique | Principle | Application with Propynyl-Uridine Analogs | Key Findings | Citations |

| STORM (Stochastic Optical Reconstruction Microscopy) | Single-molecule localization by photoswitching fluorophores. | Pulse-labeling of nascent RNA with 5-ethynyluridine (EU), followed by click chemistry attachment of a photoswitchable dye (e.g., Alexa Fluor 647). | Visualization of nascent RNA organization into "RNA nanodomains"; mapping the spatial relationship between RNA, RNAP II, and chromatin. | promega.comnih.govresearchgate.net |

| 3D-SIM (Three-Dimensional Structured Illumination Microscopy) | Illumination with patterned light to generate Moiré fringes, computationally reconstructed to double resolution. | While primarily described for DNA analogs like F-ara-EdU, the principle is applicable to RNA labeled with bright, photostable dyes via click chemistry. | Enables detailed 3D visualization of sub-chromosomal structures and replication domains. | thermofisher.comnih.govspringernature.com |

High-Throughput Screening Applications

The robust and specific nature of the click reaction following metabolic labeling with EU makes it an ideal readout for high-throughput screening (HTS) assays designed to quantify RNA synthesis. researchgate.net Commercial kits, such as the Click-iT® RNA HCS Assay, have standardized this process for a multi-well plate format, enabling the rapid screening of large compound libraries. thermofisher.comfishersci.comthermofisher.com

The core principle of these assays involves incubating cells with EU in the presence of test compounds. The amount of EU incorporated into RNA, which reflects the rate of global transcription, is then quantified by click-labeling with a fluorescent azide (B81097) and measuring the resulting fluorescence intensity using automated microscopy or plate readers. thermofisher.com This method has been successfully used to determine the dose-response curves for known transcription inhibitors, such as actinomycin (B1170597) D, validating its utility for identifying novel modulators of RNA synthesis. thermofisher.com

Beyond screening for small molecule inhibitors, this methodology can be integrated with large-scale genetic screens. For instance, CRISPR-Cas9 screens coupled with a uridine-sensitized assay can identify genes that regulate de novo nucleotide synthesis. biorxiv.org In such a setup, cells are treated with a library of single-guide RNAs (sgRNAs) to knock out specific genes, and the impact on nucleotide metabolism and RNA synthesis is assessed, revealing complex regulatory networks. biorxiv.org These HTS applications are critical for drug discovery and for uncovering the fundamental biology of nucleotide metabolism and gene expression. nih.govmdpi.com

| HTS Application | Methodology | Purpose | Example | Citations |

| Small Molecule Screening | Cells are treated with compounds and EU. RNA synthesis is quantified via fluorescent click reaction. | To identify inhibitors or activators of global RNA polymerase activity. | Measuring the EC50 of transcription inhibitor Actinomycin D. | thermofisher.comnih.gov |

| Genetic Screening (CRISPR) | A library of sgRNAs is used to create gene knockouts. The effect on nucleotide synthesis is measured using a uridine-sensitized assay. | To identify genes that regulate nucleotide metabolism and RNA synthesis. | Identification of NUDT5 as a regulator of the balance between purine (B94841) and pyrimidine (B1678525) synthesis. | biorxiv.org |

| RNA-Protein Interaction Screening | A click chemistry-mediated complementation assay (cat-ELCCA) can be designed. | To discover small molecules that modulate specific RNA-protein interactions. | Proof-of-concept using the Lin28 and pre-let-7 interaction. | researchgate.net |

Development of Novel Bioorthogonal Chemistries for Enhanced Versatility

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most established reaction for labeling propynyl-modified nucleic acids, concerns about the cytotoxicity of the copper catalyst have spurred the development of alternative bioorthogonal chemistries. mdpi.comvdoc.pub These novel reactions aim to enhance biocompatibility, particularly for applications in living cells and organisms.

A major advancement has been the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). mdpi.comacs.org This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a metal catalyst. acs.org While this approach circumvents copper toxicity, early cyclooctynes exhibited slower reaction kinetics compared to CuAAC. mdpi.com Subsequent research has focused on fine-tuning the cyclooctyne structure to improve reactivity while maintaining stability, leading to a new generation of reagents more suitable for live-cell imaging. nih.gov

The search for greater versatility has led researchers to explore chemistries beyond the azide-alkyne paradigm. For example, analogs like 5-vinyluridine (B14088465) have been developed as a chemoselective handle. nih.gov The vinyl group can participate in palladium-catalyzed reactions, such as the Heck coupling, or in Inverse-Electron-Demand Diels-Alder (IEDDA) reactions with tetrazine probes. nih.gov The IEDDA reaction is particularly noteworthy for its exceptionally fast kinetics and high specificity. nih.gov The development of these diverse bioorthogonal tools provides researchers with a modular toolkit, allowing them to choose the optimal reaction based on the specific demands of their experiment, such as the need for speed, biocompatibility, or multiplexing capabilities. nih.govnih.gov

| Reaction | Reagents | Catalyst | Key Features | Citations |

| CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) | Terminal Alkyne, Azide | Copper(I) | High efficiency and regioselectivity; robust and widely used. Copper can be cytotoxic. | mdpi.comacs.org |

| SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | Strained Cyclooctyne, Azide | None (Metal-free) | Bioorthogonal and suitable for live-cell applications; avoids copper toxicity. Kinetics can be slower than CuAAC. | mdpi.comacs.orgnih.gov |

| IEDDA (Inverse-Electron-Demand Diels-Alder) | Dienophile (e.g., Vinyl or Norbornene group), Tetrazine | None (Metal-free) | Extremely fast reaction kinetics; high bioorthogonality. | nih.govnih.gov |

Computational Modeling and Simulation of Analog Interactions

Experimental findings on the properties of propynyl-uridine analogs are increasingly complemented by computational modeling and molecular dynamics (MD) simulations. ysu.am These in silico approaches provide a high-resolution view of how these modifications influence nucleic acid structure, stability, and interactions at the atomic level.

MD simulations have been used to investigate the structural and energetic consequences of incorporating 5-(1-propynyl)-uridine into DNA and DNA-RNA hybrid duplexes. nih.govrsc.orgnih.gov One key finding is that the propynyl group significantly enhances base stacking. nih.govnih.gov Simulations show that the rigid, planar propyne (B1212725) moiety makes favorable van der Waals contacts with adjacent bases, which helps to pre-organize the strand and stabilize the duplex. nih.gov This enhanced stacking is a major contributor to the experimentally observed increase in the thermal stability (melting temperature, Tm) of nucleic acid duplexes containing this modification. nih.govnih.gov

Furthermore, these simulations reveal that the propynyl group induces specific conformational changes. In DNA-RNA hybrids, the modification was found to stabilize a more A-like helical structure, with the propynyl groups situated comfortably in the major groove. nih.gov In silico calculations of electrostatic potential and structural fluctuations of more complex analogs, such as 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine, have shown that the favorable stacking effect of the propynyl group can overcome potential structural disadvantages introduced by other modifications, resulting in superior thermal stability. nih.govrsc.org These computational insights are invaluable for the rational design of modified oligonucleotides with tailored properties for therapeutic or diagnostic applications.

| Computational Method | System Studied | Key Findings | Implications | Citations |

| Molecular Dynamics (MD) Simulation | DNA-RNA hybrid duplex with 5-propynyl pyrimidines | Propynyl groups enhance base stacking through van der Waals interactions and stabilize an A-form helix. | Explains the significant increase in thermal stability observed experimentally. | nih.gov |

| Molecular Modeling & Electrostatic Potential Calculation | Oligonucleotides with 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine | The 5-propynyl group provides a powerful stacking effect that enhances thermal stability, overcoming unfavorable structural changes from other modifications. | Guides the design of multi-modified antisense oligonucleotides with high target affinity. | nih.govrsc.org |

| Free MD Simulation | Single-stranded and duplex DNA with 5-propynyl pyrimidines | Propynyl groups increase duplex stability compared to methyl groups due to increased polarizability and favorable hydrophobic character. | Supports the use of propynyl modifications to create high-affinity probes and antisense agents. | nih.govglenresearch.com |

Future Directions in Nucleic Acid Research Utilizing Propynyl-Uridine Analogs

The unique properties of 5-(1-propynyl)-uridine and its derivatives continue to open new frontiers in nucleic acid research, from therapeutics to advanced cellular imaging.

A major area of future development is in RNA-targeted therapeutics, particularly antisense oligonucleotides (ASOs). researchgate.netresearchgate.net The significant thermal stabilization conferred by the 5-propynyl group enhances the binding affinity of ASOs to their target mRNA. researchgate.netresearchgate.net Studies have shown that ASOs containing C5-propynyl modified arabinonucleic acids are not only stable but are also compatible with RNase H-mediated degradation of the target RNA, a critical mechanism for antisense activity. researchgate.netresearchgate.net Future work will likely focus on optimizing the design of these ASOs for enhanced efficacy, delivery, and nuclease resistance for clinical applications. nih.govresearchgate.net

In the realm of cell biology, the ongoing development of novel bioorthogonal chemistries will enable more sophisticated imaging experiments. nih.gov The expansion of the bioorthogonal toolkit could allow for multi-color, live-cell super-resolution imaging to simultaneously track different classes of RNA or to visualize RNA synthesis in real-time alongside interacting proteins. Overcoming the limitations of current methods, such as the need for cytotoxic catalysts or the slow kinetics of some metal-free reactions, remains a key challenge.

Furthermore, these analogs hold promise in the field of synthetic biology and origins-of-life research. The stabilizing effect of the propynyl group has been shown to be beneficial for the non-enzymatic, template-directed copying of nucleic acids. acs.org Future research may focus on creating next-generation analogs with even more finely-tuned properties to build robust, self-replicating chemical systems. acs.org The continued exploration of analogs like 5-(1-propynyl)-uridine will undoubtedly lead to new tools and a deeper understanding of the complex world of nucleic acids. researchgate.netresearchgate.net

Q & A

Q. How do researchers ensure reproducibility when replicating Uridine, 5-(1-propynyl)- synthesis protocols from literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.